7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Description
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic purine derivative characterized by a 3,4-dichlorophenylmethyl group at the 7-position, methyl groups at the 1- and 3-positions, and a morpholin-4-ylmethyl substituent at the 8-position of the purine-2,6-dione core.
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-3-4-13(20)14(21)9-12)15(22-17)11-25-5-7-29-8-6-25/h3-4,9H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOHZOQEKKTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 1,3-dimethyluric acid, and morpholine.
Step 1: The 3,4-dichlorobenzyl chloride is reacted with 1,3-dimethyluric acid in the presence of a base (e.g., potassium carbonate) to form the intermediate 7-(3,4-dichlorophenylmethyl)-1,3-dimethylxanthine.
Step 2: The intermediate is then reacted with morpholine in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases where modulation of purine pathways or specific receptor interactions is beneficial.
Industry
In industrial applications, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of purine-2,6-dione derivatives modified at the 7-, 8-, and 3-positions. Key structural analogs and their differences are summarized below:
Binding Affinity and Target Engagement
- TH5427 : This analog demonstrates superior binding to NUDT5 (ΔGbind = −9.2 kcal/mol) due to its 1,3,4-oxadiazole linker and piperazine group, forming a hydrogen bond with ARG51 . Its RMSD of 0.338 Å in redocking studies validates its stable interaction with the NUDT5 active site .
- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione : Exhibits reduced binding energy (−7.4 kcal/mol), likely due to the absence of the oxadiazole moiety, which limits π-π stacking and hydrophobic interactions .
- Morpholin-4-ylmethyl vs. Piperazine Substituents: The primary compound replaces TH5427’s piperazine with a morpholine group.
Clinical and Pharmacological Implications
- TH5427 : A lead candidate for breast cancer therapy, validated through molecular docking and dynamics studies .
- Morpholine Derivatives : The primary compound and CID 2990390 are untested in NUDT5 assays but may offer improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) due to morpholine’s polarity .
- Methoxyethyl Analogs : CID 2990390’s 2-methoxyethyl group could enhance metabolic stability but may reduce target engagement due to steric bulk .
Biological Activity
The compound 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 851940-02-8, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.9 g/mol. Its structure is characterized by a purine core substituted with a dichlorophenyl group and a morpholinyl side chain.
| Property | Value |
|---|---|
| CAS Number | 851940-02-8 |
| Molecular Formula | |
| Molecular Weight | 404.9 g/mol |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
The proposed mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The compound appears to interfere with the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis . Additionally, it may affect the NF-kB signaling pathway, which is often activated in cancer cells .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This action may be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM .
- Another study involving colorectal cancer cells indicated that the compound could significantly reduce tumor growth in xenograft models .
- Anti-inflammatory Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
